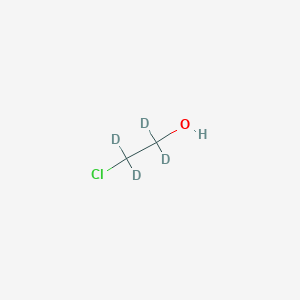
2-Cloroetanol-1,1,2,2-d4
Descripción general
Descripción
2-Chloroethanol-1,1,2,2-d4 is a deuterated form of 2-chloroethanol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties. It has the molecular formula ClCD2CD2OH and a molecular weight of 84.54 g/mol .
Aplicaciones Científicas De Investigación
2-Chloroethanol-1,1,2,2-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: It helps in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the synthesis of deuterated materials for various industrial applications
Mecanismo De Acción
Mode of Action
Chlorinated alcohols can potentially react with biological molecules, altering their function and potentially leading to toxic effects .
Biochemical Pathways
It’s known that chlorinated alcohols can interfere with various biochemical processes due to their reactivity .
Pharmacokinetics
As a small, polar molecule, it’s likely to be absorbed well in the body, distributed to various tissues, metabolized by typical enzymatic processes, and excreted in urine or feces .
Result of Action
It’s known that chlorinated alcohols can cause cellular damage and toxicity due to their reactivity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Chloroethanol-1,1,2,2-d4 . For instance, higher temperatures might increase the reactivity of the compound, potentially enhancing its effects .
Análisis Bioquímico
Biochemical Properties
It is known that 2-Chloroethanol is a metabolite in the degradation of 1,2-dichloroethane . The alcohol is then further oxidized via chloroacetaldehyde to chloroacetate .
Cellular Effects
It is known that 2-Chloroethanol, a related compound, is considered a hazardous substance and can be toxic at high concentrations . Exposure limits have been established for air and dermal levels of 2-Chloroethanol, as these are the most common exposure routes .
Temporal Effects in Laboratory Settings
It is known that 2-Chloroethanol, a related compound, is highly flammable and may be corrosive to metals .
Dosage Effects in Animal Models
It is known that 2-Chloroethanol, a related compound, is toxic if swallowed or in contact with skin, and harmful if inhaled .
Metabolic Pathways
2-Chloroethanol-1,1,2,2-d4 is involved in the metabolic pathway of 1,2-dichloroethane degradation
Métodos De Preparación
2-Chloroethanol-1,1,2,2-d4 can be synthesized through the reaction of ethylene oxide with deuterium chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve the use of specialized equipment to handle the isotopic materials and ensure high purity of the final product .
Análisis De Reacciones Químicas
2-Chloroethanol-1,1,2,2-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloroacetaldehyde and further to chloroacetic acid.
Reduction: Reduction reactions can convert it to ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as ethers and esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2-Chloroethanol-1,1,2,2-d4 can be compared with other similar compounds, such as:
2-Chloroethanol: The non-deuterated form, which has similar chemical properties but different isotopic characteristics.
2-Bromoethanol-1,1,2,2-d4: A deuterated analog with a bromine atom instead of chlorine, which can have different reactivity and applications.
Ethylene-d4 glycol: Another deuterated compound with similar applications in research and industry
The uniqueness of 2-Chloroethanol-1,1,2,2-d4 lies in its specific isotopic labeling, which makes it a valuable tool in various scientific studies.
Propiedades
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIFAVKTNFCBPC-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583835 | |
| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117067-62-6 | |
| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117067-62-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

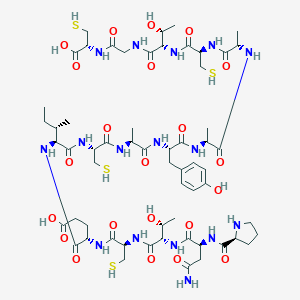

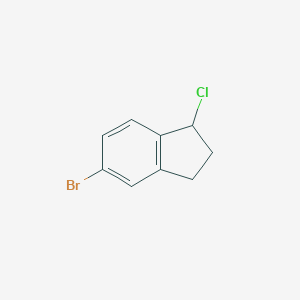

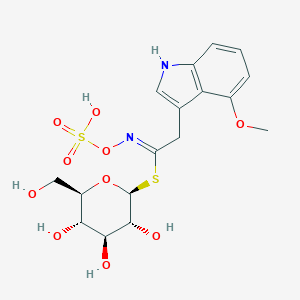
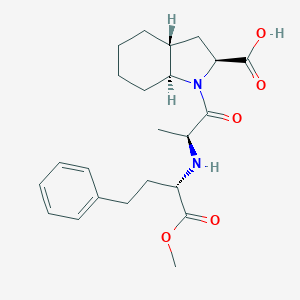
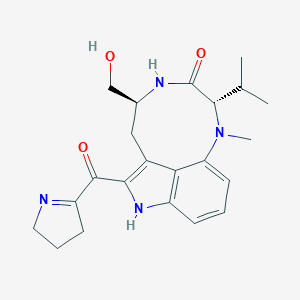

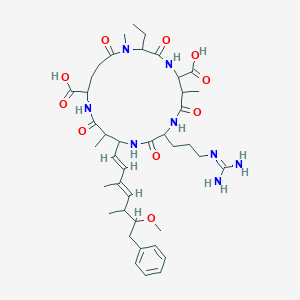
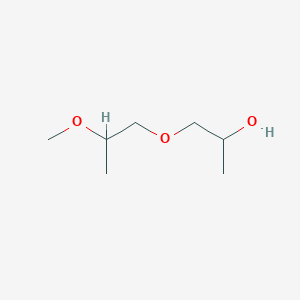
![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
![N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine](/img/structure/B122053.png)

